molecular formula C11H12N4O2 B2575335 Ethyl 1-(3-aminophenyl)triazole-4-carboxylate CAS No. 2105739-89-5

Ethyl 1-(3-aminophenyl)triazole-4-carboxylate

Cat. No.: B2575335
CAS No.: 2105739-89-5
M. Wt: 232.243
InChI Key: GDDRRIFBMUPYJC-UHFFFAOYSA-N
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Description

Ethyl 1-(3-aminophenyl)triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an ethyl ester group, an aminophenyl group, and a triazole ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

ethyl 1-(3-aminophenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)10-7-15(14-13-10)9-5-3-4-8(12)6-9/h3-7H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDRRIFBMUPYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-aminophenyl)triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl 3-aminobenzoate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with ethyl acetoacetate in the presence of a suitable catalyst to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-aminophenyl)triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The ester group can be substituted with different nucleophiles to form amides, acids, or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Dihydrotriazoles.

    Substitution: Amides, acids, and other esters.

Scientific Research Applications

Ethyl 1-(3-aminophenyl)triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of Ethyl 1-(3-aminophenyl)triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The aminophenyl group can interact with biological receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-aminophenyl)triazole-4-carboxylate
  • Ethyl 1-(2-aminophenyl)triazole-4-carboxylate
  • Methyl 1-(3-aminophenyl)triazole-4-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the triazole ring and the presence of an ethyl ester group. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs .

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